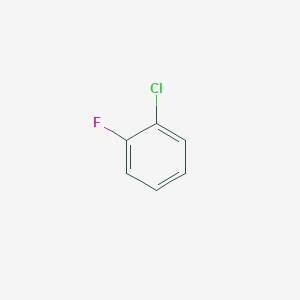
1-Phenylnaphthalene
Übersicht
Beschreibung
1-Phenylnaphthalene is a chemical compound with the molecular formula C16H12 . It is also known by other names such as 1-Phenyl-naphthalene and phenyl-napthalene .
Synthesis Analysis
1-Phenylnaphthalene can be synthesized from Propanoic acid, 2,2-dimethyl-, 1-naphthalenyl ester and Phenylboronic acid . Another approach towards the synthesis of 1-phenylnaphthalene involves the cyclization of Perkin condensation product, α- arylidene β-benzoyl propionic acid with polyphosphoric acid and concentrated sulphuric acid .Molecular Structure Analysis
The molecular structure of 1-Phenylnaphthalene consists of a naphthalene ring with a phenyl group attached to it . The molecular weight of 1-Phenylnaphthalene is 204.27 g/mol . The InChIKey of 1-Phenylnaphthalene is IYDMICQAKLQHLA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-Phenylnaphthalene has a molecular weight of 204.27 g/mol . It has a computed XLogP3-AA value of 4.8, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of 1-Phenylnaphthalene are both 204.093900383 g/mol . The topological polar surface area of 1-Phenylnaphthalene is 0 Ų . It has a heavy atom count of 16 .Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of 1-Phenylnaphthalene Applications
1-Phenylnaphthalene (C16H12) is a complex organic compound with a variety of applications in scientific research and industry. Below is a detailed analysis of its unique applications across different fields.
Heat Transfer Fluids
1-Phenylnaphthalene: has been evaluated for its potential as a heat transfer fluid in high-temperature energy applications . Its low vapor pressure and resistance to thermal decomposition make it suitable for use in systems like parabolic solar collectors, especially since it remains liquid at temperatures close to ambient, offering an advantage over high-temperature inorganic salts.
Organic Electronics
In the field of organic electronics, 1-Phenylnaphthalene can be utilized as a component in the synthesis of organic semiconductors. Its stable molecular structure contributes to the development of materials with desirable electronic properties for use in devices like organic light-emitting diodes (OLEDs) and solar cells.
Pharmaceutical Research
The compound’s structural similarity to naphthalene makes it a candidate for pharmaceutical research, particularly in the synthesis of novel therapeutic agents. Its phenyl group can be functionalized to create derivatives with potential biological activity.
Material Science
1-Phenylnaphthalene: is used in material science for the creation of high-performance polymers and composites. Its robust aromatic structure can enhance the thermal and mechanical properties of materials, making them suitable for advanced engineering applications.
Chemical Analysis
This compound is also significant in chemical analysis. It can serve as a standard in chromatography for the identification and quantification of similar aromatic compounds in complex mixtures.
Environmental Science
In environmental science, 1-Phenylnaphthalene may be used to study the behavior of hydrophobic organic compounds in ecosystems. Its interactions with soil and water can provide insights into the transport and fate of similar pollutants.
Catalysis
The compound’s structure allows it to act as a ligand in catalytic systems. It can bind to metals to form complexes that catalyze various chemical reactions, which is crucial in industrial processes.
Spectroscopy
Lastly, 1-Phenylnaphthalene is relevant in spectroscopy. Its distinct IR and UV/Visible spectra make it a useful reference material for the calibration of spectroscopic instruments and the interpretation of spectral data .
Eigenschaften
IUPAC Name |
1-phenylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)16/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDMICQAKLQHLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060539 | |
| Record name | 1-Phenylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellow liquid; [Alfa Aesar MSDS] | |
| Record name | 1-Phenylnaphthalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10271 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1-Phenylnaphthalene | |
CAS RN |
605-02-7 | |
| Record name | 1-Phenylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=605-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-PHENYLNAPHTHALENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5257 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.165 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PHENYLNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10NXC4G45Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1-Phenylnaphthalene?
A1: 1-Phenylnaphthalene has the molecular formula C16H12 and a molecular weight of 204.27 g/mol.
Q2: Which spectroscopic techniques are useful for characterizing 1-Phenylnaphthalene?
A2: Several spectroscopic methods help characterize 1-Phenylnaphthalene:
- NMR Spectroscopy (1H and 13C): Provides information about the hydrogen and carbon environments in the molecule, allowing for structural elucidation. [, ]
- UV-Vis Spectroscopy: Useful for analyzing the electronic transitions within the molecule and determining its molar absorptivity (log ε). This technique has been particularly useful in comparing synthetic 1-Phenylnaphthalene with natural lignans possessing a similar skeleton. []
- Mass Spectrometry: Helps determine the molecular weight and fragmentation pattern of the compound, aiding in structural confirmation. []
Q3: Does heat treatment affect the antioxidant activity of extracts containing 1-Phenylnaphthalene?
A3: Research suggests that heat treatment can significantly increase the antioxidant activity of extracts from Citrus unshiu peels, where 1-Phenylnaphthalene is a newly formed compound at elevated temperatures. This effect is likely due to the formation of various low-molecular-weight phenolic compounds, including 1-Phenylnaphthalene. []
Q4: What is the preferred conformation of 1-Phenylnaphthalene in solution?
A4: Molar Kerr constant measurements suggest that the preferred conformation of 1-Phenylnaphthalene in solution has a dihedral angle (Φ) of approximately 50° between the planes of the phenyl and naphthalene rings. This indicates a non-planar structure. []
Q5: How does the structure of 1-Phenylnaphthalene influence its reactivity in sulfonation reactions?
A5: The position of the phenyl group on the naphthalene ring significantly affects the reactivity and regioselectivity of sulfonation reactions with SO3. [, ]
Q6: Can 1-Phenylnaphthalene be used as a heat transfer fluid?
A6: Research suggests that 1-Phenylnaphthalene and its derivatives show potential as heat transfer fluids for high-temperature applications due to their: []
Q7: How does 1-Phenylnaphthalene behave under pyrolysis conditions?
A7: The pyrolysis of 1-Phenylnaphthalene derivatives, specifically carboxylic anhydride derivatives, can lead to ring-contracted products through carbene intermediates. For instance: []
Q8: Can 1-Phenylnaphthalene be used in the synthesis of more complex structures?
A8: Yes, 1-Phenylnaphthalene serves as a building block for synthesizing more complex molecules. For instance: [, , , ]
Q9: How does 1-Phenylnaphthalene react with Grignard reagents?
A9: Grignard reagents react with 1-aryl-2,3-naphthalenedicarboxylic anhydrides, including those derived from 1-Phenylnaphthalene, to produce lactones. These lactones can be further transformed into 7H-benzo[c]fluoren-7-ones through acid-catalyzed isomerization. []
Q10: Does 1-Phenylnaphthalene participate in photochemical reactions?
A10: Yes, 1-Phenylnaphthalene derivatives are known to participate in photochemical reactions. [, , , ]
Q11: Do natural products contain 1-Phenylnaphthalene systems, and do they have biological activity?
A11: Yes, certain plants, such as Ruta graveolens and Jatropha gossypifolia, contain lignans with a 1-Phenylnaphthalene skeleton. [, , , ] These natural compounds and their synthetic analogs have shown promising immunomodulatory activity, potentially by stimulating immunoglobulin production. [, , ]
Q12: Have computational methods been applied to study 1-Phenylnaphthalene?
A12: Yes, computational chemistry techniques, such as Density Functional Theory (DFT) and semi-empirical methods like SCFMO (Self Consistent Field Molecular Orbital) calculations, have been employed to investigate 1-Phenylnaphthalene and its derivatives: [, , , ]
Q13: What are potential areas for future research on 1-Phenylnaphthalene?
A13: Several research avenues warrant further exploration:
- Developing Structure-Activity Relationships (SAR) for 1-Phenylnaphthalene lignans: Systematic modifications of the 1-Phenylnaphthalene scaffold could help optimize their immunomodulatory and other biological activities. []
- Investigating the potential of 1-Phenylnaphthalene derivatives in organic electronics: The unique electronic properties of 1-Phenylnaphthalene make it a promising building block for organic semiconductors and other optoelectronic materials. []
- Exploring the use of 1-Phenylnaphthalene as a chiral scaffold in asymmetric synthesis: The non-planar structure of 1-Phenylnaphthalene lends itself to the development of chiral catalysts and ligands for enantioselective synthesis. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


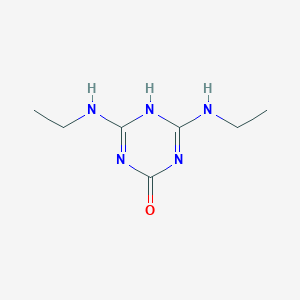
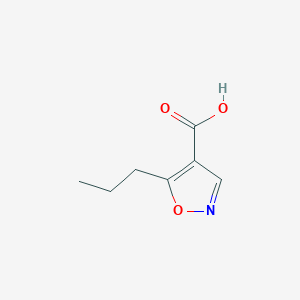
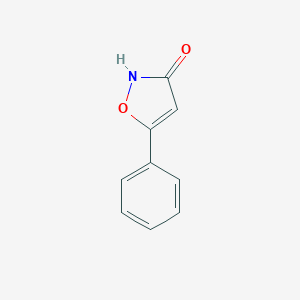
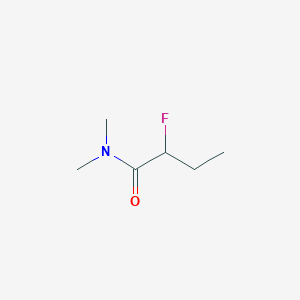
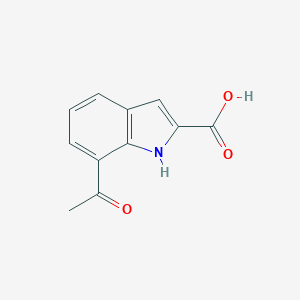
![4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one](/img/structure/B165087.png)
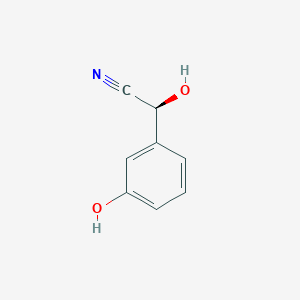
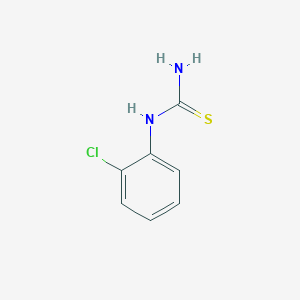

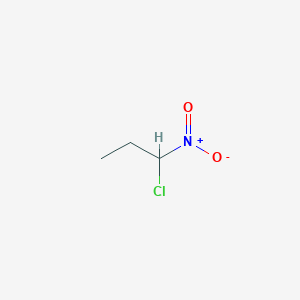
![4-[1-(Benzotriazol-1-yl)propyl]morpholine](/img/structure/B165097.png)
